molecular formula C10H13ClN4O2 B4994628 4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine

4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine

Cat. No.: B4994628
M. Wt: 256.69 g/mol
InChI Key: FDZIHACRTHIXBA-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a nitro group, and a 2-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 2-methylpiperidine.

    Substitution: The chloro group is introduced via a substitution reaction, where the pyrimidine ring is treated with a chlorinating agent like thionyl chloride.

    Piperidine Substitution: The final step involves the substitution of the piperidine ring, where 2-methylpiperidine is reacted with the chlorinated pyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine.

    Reduction: Formation of 4-chloro-6-(2-methylpiperidin-1-yl)-5-aminopyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in the compound’s reactivity and binding affinity. The piperidine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
  • 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
  • 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine

Uniqueness

4-Chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro, nitro, and piperidine groups makes this compound a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZIHACRTHIXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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